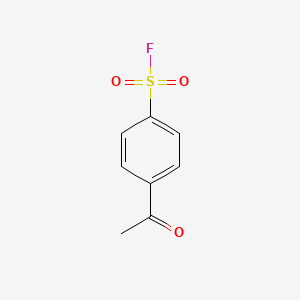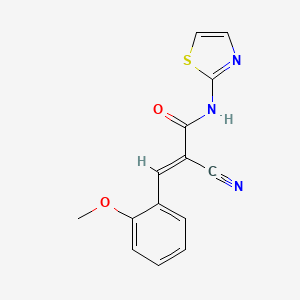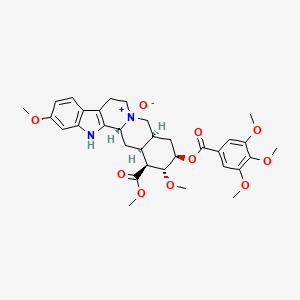![molecular formula C21H18F6O2 B3037249 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione CAS No. 477847-82-8](/img/structure/B3037249.png)
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione
Übersicht
Beschreibung
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione, also known as 3,3-bis(trifluoromethyl)benzylidene-2,4-pentanedione or BTMPD, is a versatile synthetic reagent that has been widely used in organic synthesis. It is a colorless solid compound with a molecular weight of 302.27 g/mol. BTMPD has been used as a catalyst for a variety of reactions, including Diels-Alder reactions, bromination, and the synthesis of heterocyclic compounds. BTMPD is also used as a ligand for transition metal catalysts, allowing for the formation of new complexes with interesting properties. In addition, BTMPD has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of BTMPD is not fully understood. However, it is believed that the reaction of BTMPD with organic compounds occurs via an electrophilic substitution reaction. In this reaction, the electron-rich carbon atom of the BTMPD molecule is attacked by an electron-deficient carbon atom of the organic compound, resulting in the formation of a new carbon-carbon bond. The reaction is believed to proceed via a cyclic transition state, in which the BTMPD molecule is temporarily converted into a cationic species.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTMPD are not well-understood. BTMPD is not known to be toxic or carcinogenic. However, it is known to be an irritant to the skin, eyes, and respiratory system. In addition, BTMPD has been reported to have an antifungal effect.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BTMPD in laboratory experiments are its versatility and ease of use. BTMPD is a relatively inexpensive reagent and is easily synthesized. In addition, BTMPD is a highly reactive reagent, allowing for the synthesis of a variety of compounds in good yields. However, BTMPD is also highly flammable and should be handled with care.
Zukünftige Richtungen
The potential future applications of BTMPD are vast. BTMPD could be used in the synthesis of a variety of pharmaceuticals and agrochemicals, as well as in the synthesis of transition metal complexes. In addition, BTMPD could be used in the synthesis of polymers, allowing for the study of their properties and applications. Finally, BTMPD could be used in the synthesis of a variety of heterocyclic compounds, allowing for the study of their reactivity and properties.
Wissenschaftliche Forschungsanwendungen
BTMPD has been used extensively in scientific research, particularly in the synthesis of new compounds and the study of their properties. BTMPD has been used in the synthesis of a variety of heterocyclic compounds, such as 1,3,5-triazines, 1,2,4-triazines, and 1,3-dioxanes. BTMPD has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, BTMPD has been used in the synthesis of transition metal complexes, allowing for the study of their properties and reactivity. BTMPD has also been used in the synthesis of polymers, allowing for the study of their properties and applications.
Eigenschaften
IUPAC Name |
3,3-bis[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6O2/c1-13(28)19(14(2)29,11-15-5-3-7-17(9-15)20(22,23)24)12-16-6-4-8-18(10-16)21(25,26)27/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMLTYLOJMGAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190370 | |
| Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione | |
CAS RN |
477847-82-8 | |
| Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477847-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3037176.png)
![(1R,9S)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B3037179.png)




![4-[(2-Chlorophenyl)sulfanyl]aniline](/img/structure/B3037187.png)
